molecular formula C9H14BrNO B1419290 4-[1-(Methylamino)ethyl]phenol hydrobromide CAS No. 1093390-65-8

4-[1-(Methylamino)ethyl]phenol hydrobromide

Cat. No. B1419290
M. Wt: 232.12 g/mol
InChI Key: KMWIDWOUPBMJRG-UHFFFAOYSA-N
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Description

4-[1-(Methylamino)ethyl]phenol hydrobromide is a chemical compound with the CAS Number: 1093390-65-8 . It has a molecular weight of 232.12 .


Molecular Structure Analysis

The InChI code for 4-[1-(Methylamino)ethyl]phenol hydrobromide is 1S/C9H13NO.BrH/c1-7(10-2)8-3-5-9(11)6-4-8;/h3-7,10-11H,1-2H3;1H . This indicates that the compound has a bromine atom attached to it, which is typical of hydrobromides.


Physical And Chemical Properties Analysis

4-[1-(Methylamino)ethyl]phenol hydrobromide is a powder . It has a molecular weight of 232.12 .

Scientific Research Applications

Synthesis and Metal Complex Studies

The synthesis of new N,N,O tridentate ligands, including derivatives of phenol with a methylaminoethyl group, has been reported. These ligands, when reacted with hydrobromic acid, form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), indicating their potential in coordination chemistry and metal recovery processes. The stability of these complexes varies with the nature of the ligand and the metal ion involved, suggesting their application in selective metal ion sequestration and catalysis (Kim & Lee, 2006).

Chemical and Radiochemical Studies

Research on gallium(III) complexes with hexadentate chelators incorporating phenol groups has shown their potential in biomedical applications, particularly in radiopharmaceuticals. These complexes exhibit suitable properties for use as imaging agents, highlighting the role of phenolic compounds in developing diagnostic tools (Silva et al., 2015).

Cytotoxicity and Bioactive Compound Discovery

In the search for new bioactive compounds, derivatives of phenol, including those with a methylaminoethyl group, have been isolated from natural sources such as Laminaria japonica. These compounds have shown cytotoxic activities against cancer cell lines, suggesting their potential in drug discovery and the development of new therapeutics (Wang et al., 2013).

Material Science and Nanotechnology

Phenolic compounds have also found applications in material science, such as the modification of layered silicates to create organophilic nanocomposites. These materials, when used in conjunction with epoxy resins, exhibit enhanced mechanical and thermal properties, indicating their potential in the development of advanced materials and coatings (Fröhlich et al., 2004).

Environmental Science and Extraction Techniques

In environmental science, phenolic compounds have been employed in the extraction and detection of pollutants such as tetrabromobisphenol A and nonylphenol. Using modified magnetic nanoparticles, researchers have developed sensitive and effective methods for the extraction and quantification of these environmental contaminants, demonstrating the role of phenolic derivatives in environmental monitoring and remediation efforts (Wu et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[1-(methylamino)ethyl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-7(10-2)8-3-5-9(11)6-4-8;/h3-7,10-11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWIDWOUPBMJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Methylamino)ethyl]phenol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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